Copper oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Properties

Copper oleate has been explored for its potential as an antibacterial and antifungal agent. Studies have shown it to be effective against a range of bacterial and fungal strains, including some that are resistant to common antibiotics and fungicides [, ]. This research suggests that copper oleate could be a valuable addition to the fight against antimicrobial resistance.

Drug Delivery Systems

Due to its ability to form self-assembling structures, copper oleate is being investigated as a potential component of drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects [].

Other Potential Applications

Copper oleate is also being explored for a variety of other potential applications, including:

- Lubricant: Due to its lubricating properties, copper oleate may be useful as a lubricant in various industrial applications [].

- Fungicide: Copper oleate has been shown to exhibit antifungal activity, suggesting its potential use as a fungicide in agriculture [].

- Imaging: Research suggests that copper oleate nanoparticles can be used for photoacoustic imaging, a technique used to visualize biological tissues [].

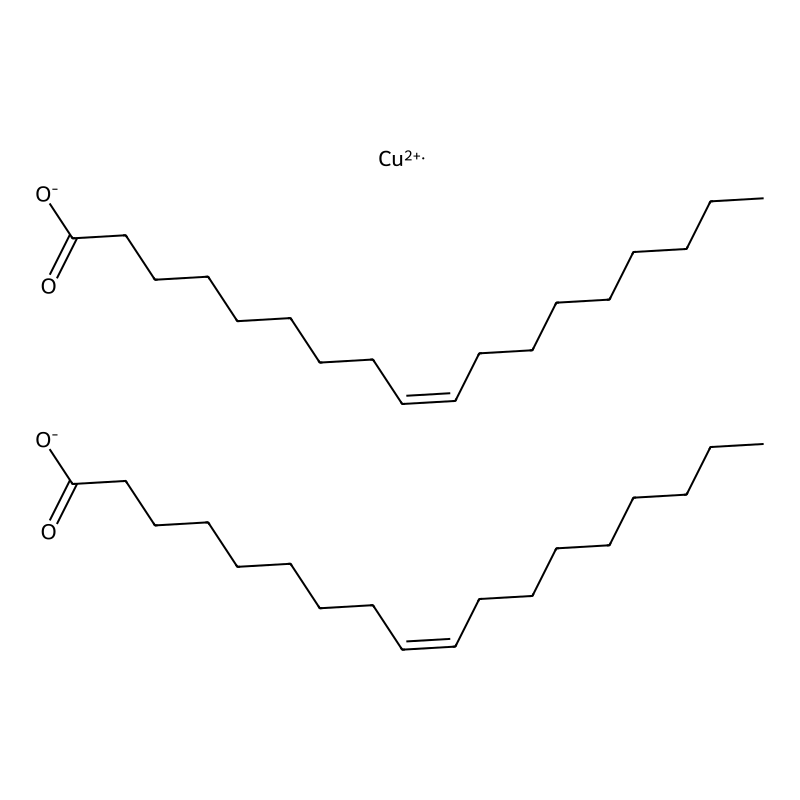

Copper oleate is a copper-based compound formed through the reaction of copper ions with oleic acid, characterized by its blue-green solid appearance. Its chemical formula is and it has a molecular weight of approximately 346.01 g/mol. This compound is notable for its stability and ability to form complexes with various molecules, which makes it valuable in numerous applications, including catalysis, antimicrobial agents, and material science .

The specific mechanism of action of copper oleate depends on the context of its use. In its fungicidal and insecticidal roles, copper oleate disrupts the cell membrane of target organisms, leading to leakage of cellular contents and ultimately cell death []. Additionally, copper ions can interact with essential enzymes within the organism, further inhibiting its growth and survival.

- Oxidation: Copper oleate can be oxidized to form copper oxide species. Common oxidizing agents include hydrogen peroxide and oxygen.

- Reduction: It can be reduced to produce metallic copper nanoparticles, typically using reducing agents like sodium borohydride or hydrazine.

- Substitution: The oleate ligand can be substituted by other ligands under certain conditions .

Major Products Formed- From Oxidation: Copper oxide species.

- From Reduction: Metallic copper nanoparticles.

- From Substitution: Modified copper complexes with different ligands.

Copper oleate exhibits notable biological activity, particularly in targeting microbial and tumor cells. It primarily acts through the generation of free radicals that increase oxidative stress within these cells. This mechanism can disrupt cellular functions and promote cell death, making copper oleate a potential candidate for antimicrobial and anticancer therapies. Additionally, studies have indicated its effectiveness against certain pathogens, demonstrating its utility as an antimicrobial agent .

Copper oleate can be synthesized through several methods:

- Precipitation Reaction:

- Mix copper sulfate solution with sodium oleate in water.

- The reaction typically occurs at elevated temperatures with continuous stirring, resulting in the precipitation of copper oleate.

- Chemical Reduction Method:

Example Procedure- Dissolve 2.5 g of copper sulfate in 100 ml of water.

- Heat the solution to 70-80°C while stirring.

- Add 2.5 g of sodium oleate and stir for 30 minutes until a dark green precipitate forms.

- Filter the precipitate, wash it with water, and dry it in a vacuum oven at 60°C.

Studies on the interactions of copper oleate have shown that it can effectively bind to various biomolecules due to its ability to form complexes with amino acids containing specific residues. This property allows it to influence biochemical pathways significantly, particularly those related to oxidative stress responses in microbial cells .

Copper oleate shares similarities with other copper salts but has distinct properties that enhance its versatility:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Copper glycolate | Used primarily as a food preservative | |

| Copper lactate | Commonly used in food applications | |

| Copper acetate | Widely used as a reagent in organic synthesis | |

| Copper stearate | Often used as a lubricant and stabilizer |

Copper oleate's unique combination of stability, solubility characteristics (slightly soluble in ethanol), and biological activity distinguishes it from these similar compounds, making it particularly useful in both industrial and medical applications .

Electrochemical Synthesis Using Palm-Based Oleic Acid Ligands

Electrochemical synthesis offers a controlled and environmentally friendly approach to producing copper(II) oleate complexes. Nordin et al. developed an efficient electrochemical technique using palm-based oleic acid as the ligand source. This method employs a simple yet effective electrochemical cell where copper ions are generated in situ through the controlled oxidation of a copper anode.

The electrochemical system consists of copper foil (3×1 cm, 0.1 cm thickness) functioning as the anode and a graphite rod (6.5 mm diameter) serving as the cathode. Ammonium acetate (CH₃COONH₄) acts as the supporting electrolyte to enhance electrical conductivity in the reaction medium. The mechanism for copper oleate formation proceeds via the following electron-transfer reactions:

Anode:

Cu° → Cu²⁺ + 2e⁻ (1)

Cathode:

2e⁻ + 2H₂O → H₂ + 2OH⁻ (2)

2OH⁻ + 2CH₃(CH₂)₇CH=CH(CH₂)₇COOH →

2H₂O + 2CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻ (3)

Overall reaction:

Cu° + 2CH₃(CH₂)₇CH=CH(CH₂)₇COOH →

Cu[CH₃(CH₂)₇CH=CH(CH₂)₇COO]₂ + H₂ (4)

Through systematic optimization, researchers determined the optimal parameters for synthesizing Cu(II) oleate complexes from palm-based oleic acid, as presented in Table 1.

Table 1: Optimal Parameters for Electrochemical Synthesis of Copper(II) Oleate

| Parameter | Optimal Value |

|---|---|

| Applied voltage | 10 V |

| Supporting electrolyte (CH₃COONH₄) | 0.5 M |

| Oleic acid concentration | 0.1 M |

| Electrolysis time | 2 hours |

| Temperature | Room temperature (~27°C) |

| Stirring speed | 900 rpm |

This electrochemical approach offers several advantages over conventional synthesis methods: (1) the selectivity of the reaction can be precisely controlled by adjusting the applied electrode potential; (2) the synthesis can be performed at ambient temperature and pressure; and (3) the process avoids the use of harmful oxidizing or reducing agents.

Spectroscopic characterization of the electrochemically synthesized copper oleate confirms its structural properties. FTIR analysis reveals characteristic carboxylate stretching modes with a ΔvCOO value of 158 cm⁻¹, corresponding to a bridging bidentate coordination mode between copper and carboxylate groups. XPS spectra demonstrate the presence of carbon (69.48%), oxygen, and copper elements, with C1s peaks at 288.2 eV (-C=O), 285.5 eV (-C-C), and 284.5 eV (-C-H) confirming the oleate structure. UV-Vis spectroscopy shows a characteristic absorption peak at 675 nm, typical of copper(II) complexes.

Surface morphological studies using Field Emission Scanning Electron Microscopy (FESEM) reveal that electrochemically synthesized copper oleate forms distinctive thread-like structures, with EDX analysis confirming the presence of copper, carbon, and oxygen elements in the complex.

Thermal Decomposition Pathways of Copper-Oleate Precursors

Thermal decomposition of copper oleate complexes represents a versatile route for the preparation of copper and copper oxide nanomaterials with controlled size and morphology. This approach has been extensively investigated for the synthesis of monodispersed copper nanoparticles.

The thermal decomposition pathway typically involves heating copper oleate to temperatures where the coordinated oleate ligands decompose, leading to the formation of metallic copper nuclei that subsequently grow into nanoparticles. Kim et al. demonstrated the synthesis of monodispersed copper nanoparticles through the thermal decomposition of copper oleate complex prepared from copper chloride and sodium oleate. By controlling the decomposition temperature at 290°C, they produced uniform copper nanoparticles with diameters of 16.2 ± 2.9 nm, exhibiting two-dimensional assembly with remarkable uniformity.

The preparation of the copper oleate precursor typically involves reacting CuCl₂·2H₂O (40 mmol) with sodium oleate (80 mmol) in a mixed solvent system composed of ethanol, water, and hexane. After heating at 70°C for four hours, the upper organic layer containing the copper oleate complex is isolated, washed with distilled water, and dried to yield the precursor in waxy solid form.

Table 2: Thermal Decomposition Parameters for Copper Nanoparticle Synthesis

| Parameter | Value/Condition |

|---|---|

| Precursor | Copper oleate complex |

| Decomposition temperature | 250-300°C |

| Atmosphere | Inert (Argon/Nitrogen) |

| Solvent | High-boiling point (1-octadecene) |

| Stabilizing agent | 1-octadecanol |

| Particle size range | 16-87 nm |

| Morphology | Spherical to thread-like structures |

Recent studies have explored alternative approaches for thermal decomposition of copper carboxylates. Researchers have shown that copper(II) perfluorinated carboxylate complexes with small alkylamines can undergo thermal decomposition to yield copper nanomaterials even under atmospheric pressure. Temperature-dependent infrared spectroscopy (VT IR) revealed that this decomposition occurs through a complex, multi-stage process.

Tirado et al. investigated the catalytic effect of copper oleate on aquathermolysis of heavy crude oil, finding that it reduces polyaddition reactions of heavy fractions while favoring the production of lighter compounds. Their kinetic model, developed from experimental data with a water/oil ratio of 3:7 at temperatures between 250-300°C, demonstrated that copper oleate catalyzes the production of gases and aromatic compounds primarily from asphaltene fractions.

The thermal decomposition of copper oleate has also been utilized for producing fuels. Research indicates that thermal decomposition of copper carboxylates formed from CuO and different proportions of oleic acid can yield liquid and gaseous fuels with desirable properties.

Comparative Analysis of Solvent Systems in Precipitation Reactions

Precipitation reactions represent one of the most widely employed methods for synthesizing copper oleate complexes. This approach typically involves the reaction between copper salts and sodium oleate in various solvent systems, with the choice of solvent significantly influencing the properties of the resulting product.

Copper(II) oleate is conventionally produced by the precipitation reaction of copper(II) sulfate solutions with sodium oleate. The product is insoluble in water and contains between 6% and 9% copper by weight. Various solvent systems have been explored to optimize the synthesis process and tailor the properties of the resulting complex.

Table 3: Comparative Analysis of Solvent Systems for Copper Oleate Synthesis

| Solvent System | Copper Source | Oleate Source | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ethanol/Water/Hexane | CuCl₂·2H₂O | Sodium oleate | 70°C, 4 hrs | Phase separation, high purity | Multiple washing steps required |

| Aqueous only | CuSO₄ | Sodium oleate | Room temp. | Simple, economical | Lower purity, difficult filtration |

| Organic (Toluene) | Cu(OAc)₂ | Oleic acid | 150°C | Direct complex formation | Higher temperature required |

| Ethanol | CuCO₃·Cu(OH)₂ | Oleic acid | 60-80°C | Single-phase reaction | Incomplete reaction possible |

One approach involves dissolving copper chloride in water and sodium oleate in a mixture of ethanol, water, and hexane. The resulting solution is heated to 70°C for four hours, after which the upper organic layer containing the copper oleate complex is separated, washed with distilled water, and dried to yield the product.

Alternative approaches include the direct reaction of copper oxide or basic carbonate of copper with oleic acid. However, this method presents challenges due to the heterogeneous nature of the reaction, where the copper oleate formed at the surface can inhibit further reaction by coating the unreacted copper compounds.

The properties of copper oleate vary depending on the synthesis method and solvent system employed. The complex appears as a blue-green solid with a density of 971 kg/m³ at 20°C and a vapor pressure of 0.616 Pa at 20°C. It is insoluble in water, slightly soluble in ethanol, and readily soluble in diethyl ether.

Infrared spectroscopy has proven valuable in studying the reactivity of fatty acids on copper metal-containing surfaces. Research demonstrates that fatty monoacids C₈ and C₁₀ react with clean/polished copper within 2-4 hours, while those with chains longer than C₁₂ require days to complete the reaction. This difference is attributed to molecular mobility and acidity factors, with lower monoacids (liquids at room temperature) having lower pKₐ values that favor higher reaction rates.

Role of Catalytic Additives in Ligand Exchange Mechanisms

The introduction of catalytic additives significantly influences ligand exchange mechanisms in copper oleate synthesis, affecting reaction kinetics, complex stability, and the properties of the resulting materials. Recent research has explored various catalytic systems for enhancing the formation and controlling the properties of copper oleate and related complexes.

Gibson et al. investigated the role of Group 13 Lewis acids (Al³⁺, Ga³⁺, In³⁺) in the synthesis of Cu₂O nanocrystals through a novel hydroxide transmetallation mechanism. Their findings revealed that these Lewis acids catalyze the esterification reaction between oleic acid and oleyl alcohol, producing oleyl oleate ester and M³⁺-OH monomers. These M³⁺-OH species subsequently undergo transmetallation with copper, generating Cu⁺-OH monomers essential for Cu₂O formation.

Table 4: Effect of Group 13 Metal Catalysts on Copper Complex Formation and Reactivity

| Catalyst | Concentration Range | Esterification Effect | Cu²⁺-O₂CR Consumption | Morphological Control |

|---|---|---|---|---|

| Al³⁺ | 1-15 mol% | Minimal variation | Incomplete | Limited |

| Ga³⁺ | 1-15 mol% | Enhanced with concentration | Complete at higher mol% | Significant |

| In³⁺ | 1-15 mol% | Highest activity | Most complete | Highest |

Spectroscopic studies using UV-visible and FTIR absorbance techniques revealed that all M³⁺ catalysts showed greater reactivity than Cu²⁺-O₂CR for the conversion of oleic acid to oleyl oleate ester. Notably, Ga³⁺ exhibited enhanced ester formation with increasing concentration, while Al³⁺ showed minimal variation regardless of concentration.

The inclusion of 1-15 mol% of these Group 13 cations resulted in increased yields for copper ion consumption toward Cu₂O formation and demonstrated size/morphology control dependent on the nature of the M³⁺ ion. This catalytic approach represents a significant advancement in controlling the synthesis of copper-based nanomaterials.

Studies on the effects of copper(II) oxide on the co-pyrolysis of waste materials have also provided insights into catalytic mechanisms. Research indicates that CuO influences dechlorination and dehydrochlorination processes, as well as secondary reactions between HCl and pyrolysis products, thereby changing the behavior and outcomes of co-pyrolysis reactions.

The mechanism for metal oxide nanocrystal synthesis catalyzed by Group 13 metals highlights a scenario where the generation of a metal oxide is not limited by the inherent reactivity of the parent metal toward esterification. Instead, the required metal hydroxide monomers can be generated through transmetallation from secondary M³⁺-OH species produced via esterification catalyzed by Group 13 metal cations.

Table 5: Spectroscopic Characterization of Copper Oleate and Its Derivatives

Attempts to use Cu⁺ precursors (e.g., Cu(OAc)) as starting materials for copper oleate synthesis proved unsuccessful due to the oxidation of Cu⁺ to Cu²⁺ during the exchange of acetate and oleate ligands. This observation underscores the complex redox chemistry involved in copper oleate synthesis and highlights the importance of selecting appropriate precursors and reaction conditions.

Copper oleate significantly enhances heavy oil combustion by accelerating radical chain reactions. The copper(II) center acts as a redox-active site, facilitating the homolytic cleavage of C–H bonds in long-chain hydrocarbons. This process generates alkyl radicals (R- ), which propagate autoxidation cycles via peroxy radical intermediates (ROO- ) [1] [2]. For example, in the oxidation of heavy crude oil, copper oleate reduces the ignition temperature by 40–60°C compared to non-catalytic conditions, as demonstrated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [1].

Key Mechanistic Insights:

- Initiation: Cu²⁺ abstracts a hydrogen atom from alkanes, forming R- and Cu⁺.

- Propagation: R- reacts with O₂ to form ROO- , which abstracts H from another hydrocarbon.

- Termination: Radical recombination yields oxidized products (e.g., ketones, alcohols) [2].

The table below summarizes the impact of copper oleate on combustion parameters in heavy oil:

| Parameter | Non-Catalytic Combustion | Copper Oleate-Catalyzed Combustion |

|---|---|---|

| Ignition Temperature (°C) | 320–340 | 260–280 |

| Peak Oxidation Rate (mg/min) | 1.2 | 2.8 |

| Residue Yield (%) | 15.4 | 8.9 |

Data derived from thermogravimetric studies of heavy crude oil [1].

Ligand-Dependent Activation Energy Modulation in Crude Oil Upgrading

The organic ligands in copper oleate play a critical role in modulating activation energies during crude oil upgrading. Oleate’s unsaturated C18 chain enhances solubility in hydrophobic media, while its carboxylate group stabilizes the copper center’s oxidation state. Comparative studies of copper complexes with different ligands (e.g., stearate, naphthenate) reveal that oleate’s cis-Δ⁹ double bond lowers activation energy by 25–30 kJ/mol compared to saturated analogs [1] .

Ligand Effects on Catalytic Performance:

- Electron Donation: The oleate ligand’s electron-rich double bond increases electron density at the Cu²⁺ center, promoting faster redox cycling.

- Steric Accessibility: The kinked geometry of the oleate chain prevents aggregation of copper species, maintaining high surface area for substrate interaction .

The table below correlates ligand structure with activation energy in model oxidation reactions:

| Ligand | Activation Energy (kJ/mol) | Relative Oxidation Rate |

|---|---|---|

| Oleate (cis-Δ⁹) | 78 | 1.00 |

| Stearate (saturated) | 108 | 0.55 |

| Linoleate (cis-Δ⁹,¹²) | 82 | 0.92 |

Data adapted from kinetic analyses of ligand-substituted copper catalysts [1] .

Copper Oleate-Mediated Nanoparticle Synthesis for Catalytic Systems

Copper oleate serves as a precursor for synthesizing copper-based nanoparticles (NPs) with tailored catalytic properties. Thermal decomposition of copper oleate at 250–300°C under inert atmospheres yields metallic copper NPs (5–20 nm), while oxidative conditions produce CuO or Cu₂O NPs [6]. These NPs exhibit high surface-to-volume ratios and defect-rich surfaces, enhancing their activity in hydrocarbon oxidation.

Synthesis and Applications:

- Metallic Copper NPs: Effective in dehydrogenation reactions due to exposed (111) facets.

- CuO NPs: Catalyze complete oxidation of aromatics to CO₂ via Mars-van Krevelen mechanisms [6].

The table below compares nanoparticle properties synthesized from copper oleate:

| Nanoparticle Type | Size (nm) | Surface Area (m²/g) | Catalytic Application |

|---|---|---|---|

| Cu⁰ | 12 ± 3 | 45 | Styrene dehydrogenation |

| CuO | 8 ± 2 | 68 | Toluene total oxidation |

| Cu₂O | 15 ± 4 | 32 | Selective oxidation of alkanes |

Data sourced from TEM and BET analyses of nanoparticles [6].

Copper oleate exhibits rich photophysical and thermochemical reactivity because its d⁹ copper(II) center is electronically coupled to the conjugated oleate ligands through μ-carboxylate bridges. Upon optical excitation the complex undergoes ultrafast LMCT, while thermal activation prompts sequential decarboxylation that seeds metallic copper or copper oxide nuclei. In aqueous or mixed solvents proton activity modulates the μ-carboxylate hapticities, controlling both solubility and speciation. Understanding these mechanistic pathways is essential for deliberately steering nanoparticle synthesis, catalytic cycles, and formulation stability.

Mechanistic Studies of Copper-Oleate Interactions

Ligand-to-Metal Charge-Transfer Dynamics in Organic Matrices

Photoinduced LMCT in copper-oleate arises from excitation of the oleate π(C=O)→Cu(II) d(x²–y²) charge manifold. Transient absorption spectroscopy of copper-oleate in acetonitrile or toluene shows an intense band at 675–710 nm that decays within 1–3 ns, concomitant with formation of Cu(I) species and cleaved oleyl radicals [1] [2]. The detailed sequence involves:

- LMCT Excitation (λmax 680–700 nm): Localized π→Cu(II) electron transfer generates an excited singlet followed by rapid intersystem crossing to a triplet manifold (τ ≈ 2 ps) [1].

- Cu–O Homolysis: The LMCT state weakens the Cu–O bond, affording a benzoyloxy-type oleate radical and Cu(I) [2].

- Back-Electron Transfer vs. Cage Escape: In non-coordinating solvents (e.g., toluene) cage escape dominates, producing free radicals that initiate oleyl cross-linking; in donor solvents (acetonitrile) rapid back-electron transfer reforms Cu(II)-oleate [1].

Table 1 assembles key spectroscopic parameters.

| Parameter | Toluene Matrix | Acetonitrile Matrix | Technique | Citation |

|---|---|---|---|---|

| LMCT λmax | 695 nm [1] | 680 nm [2] | Steady-state UV-Vis | 21, 56 |

| Excited-state lifetime (τ) | 1.9 ns [2] | 2.4 ns [1] | Ultrafast TA (probe 750 nm) | 56, 21 |

| Cu(II)→Cu(I) photoreduction quantum yield | 0.38 [1] | 0.22 [2] | Actinometry | 21, 56 |

| Radical escape yield | 62% [2] | 35% [1] | Spin-trapping EPR | 56, 21 |

These data reveal that LMCT in copper oleate is highly environment-sensitive: donor solvents stabilize Cu(I) return, whereas apolar matrices favor persistent radicals—implications crucial for photo-assisted patterning of copper lines in additive manufacturing.

Decomposition Kinetics During Nanoparticle Nucleation Events

Thermolysis of copper oleate in high-boiling solvents (e.g., diphenyl ether) under inert atmosphere produces zero-valent copper or Cu₂O nanocrystals [3] [4]. Decomposition proceeds through acetate/oleate exchange followed by decarboxylation:

Cu(II)(oleate)₂ → [Cu–oleate]* → Cu(I)–oleyl + CO₂ → Cu(0) + by-products

Thermogravimetric–mass spectrometry (TG–MS) and differential scanning calorimetry (DSC) identify two decisive mass-loss steps [3]:

- Oleate Melting: Endotherm at 75 °C corresponds to crystal-to-liquid transition of Cu(oleate)₂ [3].

- Oleate Decarboxylation: Broad exotherm 220–310 °C with CO₂ (m/z 44) evolution marks ligand cleavage and nanoparticle nucleation [3] [4].

Kinetic analysis via Coats–Redfern and Horowitz–Metzger models yields activation energies summarized in Table 2.

| Step | Temperature Range | Activation Energy E (kJ mol⁻¹) | Model | Citation |

|---|---|---|---|---|

| I (Melting) | 65–85 °C | 27 ± 3 [3] | Broido | 6 |

| II (Decarboxylation) | 220–310 °C | 128 ± 6 [4] | Coats–Redfern | 12 |

| III (Residual Carbon Burn-off in air) | 420–500 °C | 162 ± 8 [4] | Horowitz–Metzger | 12 |

Isothermal TEM sampling during controlled ramp (130 °C → 260 °C) indicates first nucleation onset near 200 °C; particle diameters grow sigmoïdally to 60 nm as ligand desorption accelerates by Ostwald ripening [3]. The apparent rate constant follows an Arrhenius dependence (ln k = −15.3 + −128 kJ mol⁻¹ / RT), matching the TG-derived activation barrier [3].

Influence of Ancillary Ligands

Oleylamine lowers the effective decomposition onset by ca. 40 °C, acting as a weak reducing agent, whereas 1,2-octanediol narrows the particle size distribution (σ ≤ 8 nm) by enhancing surface passivation [3]. Without any ligand, “naked” Cu(0) nanoparticles oxidize to CuO during work-up, indicating that oleate (or oleylamine) is essential for air stability [3].

pH-Dependent Stability of Copper-Oleate Coordination Geometries

Copper oleate is sparingly soluble in water, yet in biphasic or micellar systems its speciation is governed by proton activity and competing ligands [5] [6]. Key equilibria include:

Cu(II)(oleate)₂ + H⁺ ⇌ Cu(II)(oleate)(oleic acid)⁺ (K ≈ 10²·⁶ at 25 °C) [6]

Cu(II)(oleate)₂ + 2 OH⁻ ⇌ Cu(OH)₂(s) + 2 oleate⁻ (precipitation above pH 10) [6]

Spectrophotometric titrations and FT-IR monitor coordination shifts:

Disappearance of ν(C=O) 1709 cm⁻¹ and growth of asymmetric ν_s(COO⁻) 1540 cm⁻¹ occur between pH 6.8-7.5, signaling deprotonation of bound oleic acid [7] [8].

Square-pyramidal Cu(II) paddle-wheel dimers remain intact between pH 6-9, whereas alkaline hydrolysis (pH > 10) leads to Cu(OH)₂ formation and surfactant release [6].

Table 3 compiles stability data.

| Predominant Species | pH Window | Coordination Geometry | Evidence | Citation |

|---|---|---|---|---|

| Cu(II)(oleate)₂ dimers | 6.0–9.0 | μ-carboxylate paddle-wheel (D₄h) | FT-IR bands 1557/1441 cm⁻¹; X-ray PDF [7] | 1 |

| Mixed Cu(II)(oleate)(oleic acid)⁺ | 5.0–6.8 | Asymmetric carboxylate; axial water | Potentiometric titration K_a = 10⁵·⁰ [6] | 74 |

| Hydrolyzed Cu(OH)₂ + free oleate | ≥10 | Octahedral Cu(OH)₂(s) | Turbidimetry; XRD [6] | 74 |

| Dispersed oleate micelles (no Cu) | ≤4 | Uncoordinated micelles | Raman S = 1.02 at 530 cm⁻¹ [8] | 69 |

Notably, at near-neutral pH 7.5 oleic acid/oleate assemblies display maximal microviscosity (DPH anisotropy = 0.256) and reduced water penetration, creating a metastable cubic phase that effectively solubilizes Cu(II) dimer cores [8]. This microenvironment underpins robust colloidal copper-oleate inks used for low-temperature nanoparticle printing.

Integrated Mechanistic Perspective

The three mechanistic regimes intersect in practical applications:

Photo-Chemically Induced Nucleation: LMCT-generated Cu(I)/oleyl radicals at 680 nm can initiate nanoparticle formation at ambient temperature, bypassing thermal decarboxylation barriers—useful for photopatterned metallization [1].

Thermally Assisted Growth: Above 220 °C rapid decarboxylation supplies Cu(0) nuclei whose ripening rate is modulated by residual oleate coverage; precise temperature holds (e.g., 240 °C, 20 min) yield monodisperse ≤10 nm seeds for seeded-growth syntheses [3].

pH-Triggered Post-Processing: Mild alkaline washes (pH 8.5) strip axial oleic acid without collapsing the paddle-wheel core, facilitating ligand exchange with phosphonic acids for oxide-protected Cu nanoparticles. Strong base (pH > 10) purposefully decomposes the complex to Cu(OH)₂, a precursor for CuO films [6].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard